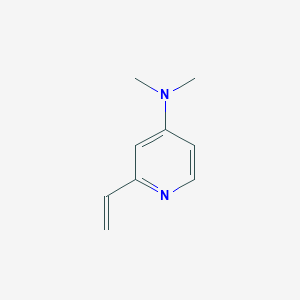

2-ethenyl-N,N-dimethylpyridin-4-amine

Descripción general

Descripción

Reagents: N,N-dimethyl-4-aminopyridine, vinyl bromide

Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, at a temperature range of 50-80°C.

Reaction: [ \text{N,N-dimethyl-4-aminopyridine} + \text{vinyl bromide} \rightarrow \text{2-ethenyl-N,N-dimethylpyridin-4-amine} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes

-

Alkylation of 4-aminopyridine

Reagents: 4-aminopyridine, dimethyl sulfate

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

Reaction: [ \text{4-aminopyridine} + \text{dimethyl sulfate} \rightarrow \text{N,N-dimethyl-4-aminopyridine} ]

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: The reaction is typically carried out in an aqueous medium, at a temperature range of 25-50°C.

Products: Oxidation of the ethenyl group can lead to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran, at a temperature range of 0-25°C.

Products: Reduction of the ethenyl group can lead to the formation of ethyl-substituted derivatives.

-

Substitution

Reagents: Halogenating agents (e.g., bromine, chlorine)

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.

Products: Substitution reactions can lead to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, aqueous medium, 25-50°C

Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran, 0-25°C

Substitution: Bromine, chlorine, dichloromethane, 0-25°C

Aplicaciones Científicas De Investigación

Chemistry

2-ethenyl-N,N-dimethylpyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other metal-dependent biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.

Mecanismo De Acción

The mechanism of action of 2-ethenyl-N,N-dimethylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s ability to form stable complexes with metal ions can influence its activity and specificity.

Molecular Targets and Pathways

Enzymes: this compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups.

Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Ion Channels: By interacting with ion channels, this compound can affect ion transport and cellular excitability.

Comparación Con Compuestos Similares

Similar Compounds

2-ethenylpyridine: Lacks the dimethylamino group, making it less versatile in terms of functionalization.

N,N-dimethyl-4-aminopyridine: Lacks the ethenyl group, limiting its reactivity in certain types of reactions.

4-aminopyridine: Lacks both the ethenyl and dimethylamino groups, making it less reactive and versatile.

Uniqueness

2-ethenyl-N,N-dimethylpyridin-4-amine is unique due to the presence of both the ethenyl and dimethylamino groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. The compound’s ability to form stable complexes with metal ions further distinguishes it from similar compounds, making it valuable in both research and industrial applications.

Actividad Biológica

2-Ethenyl-N,N-dimethylpyridin-4-amine, also known by its CAS number 151732-33-1, is a compound of interest in biological research due to its potential applications in pharmacology and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its pyridine ring and an ethenyl substituent. Its structure contributes to its reactivity and interaction with biological molecules, making it a candidate for various biochemical applications.

The biological activity of this compound primarily involves its role as a ligand in enzyme-substrate interactions. It has been shown to affect various biochemical pathways, particularly in the context of enzyme inhibition and modulation. The compound can interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activity Overview

The compound has demonstrated several biological activities:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be crucial in drug design.

- Cellular Effects : Research indicates that it may influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Anticancer Potential | Modulates pathways that may lead to reduced cancer cell proliferation. |

| Ligand Behavior | Functions as a ligand in enzyme-substrate interactions. |

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that this compound can effectively bind to certain enzymes, altering their kinetic properties. This interaction suggests potential applications in designing selective enzyme inhibitors.

- Research Reference : BenchChem noted its use as a ligand in studying enzyme-substrate interactions, highlighting its relevance in biochemical research.

-

Anticancer Activity :

- In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation through modulation of cell signaling pathways .

- Research Reference : The PMC article indicated that compounds similar to this compound showed significant effects on cancer cell behavior, suggesting a broader class effect among related compounds .

-

Pharmacological Applications :

- The compound’s structure allows it to serve as a precursor or building block in synthesizing more complex pharmaceutical agents, particularly those targeting neurological conditions .

- Research Reference : A synthesis study highlighted the potential for derivatives of this compound to act as selective HDAC inhibitors, which are important in cancer therapy .

Propiedades

IUPAC Name |

2-ethenyl-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUOMZRJAXSOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597988 | |

| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151732-33-1 | |

| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.